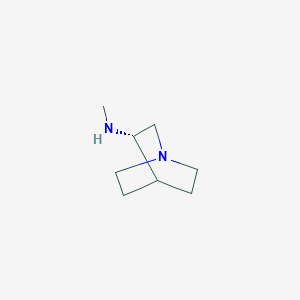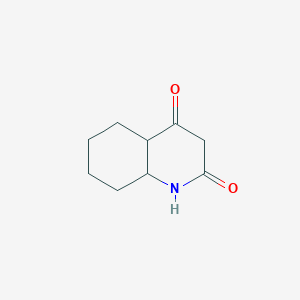![molecular formula C15H12BrN3O3 B13025518 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline is an organic compound that features a bromine atom, a dimethylamino group, and a nitrobenzo[d]oxazolyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is to start with the bromination of N,N-dimethylaniline to form 2-Bromo-N,N-dimethylaniline. This intermediate can then be further reacted with 6-nitrobenzo[d]oxazole under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The aniline core can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the aniline core.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 2-Bromo-N,N-dimethyl-4-(6-aminobenzo[d]oxazol-2-yl)aniline.
Oxidation: Products can include various oxidized forms of the aniline core.
Scientific Research Applications
2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethyl-4-nitroaniline
- 2-Bromo-N,N-dimethylbenzamide
Uniqueness
2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of the nitrobenzo[d]oxazolyl group, which imparts specific chemical and physical properties that are not found in simpler analogs. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets .
Properties
Molecular Formula |
C15H12BrN3O3 |
|---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
2-bromo-N,N-dimethyl-4-(6-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12BrN3O3/c1-18(2)13-6-3-9(7-11(13)16)15-17-12-5-4-10(19(20)21)8-14(12)22-15/h3-8H,1-2H3 |
InChI Key |
NFMHXUPGZGMWLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


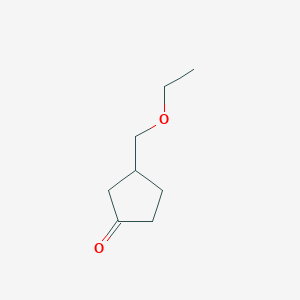
![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
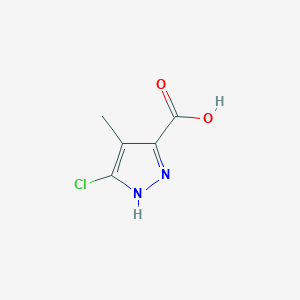
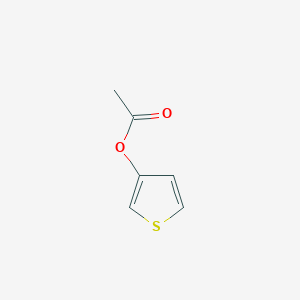
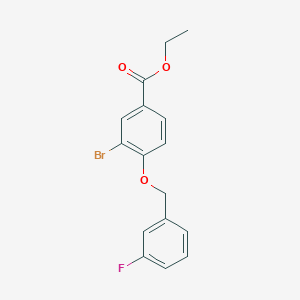
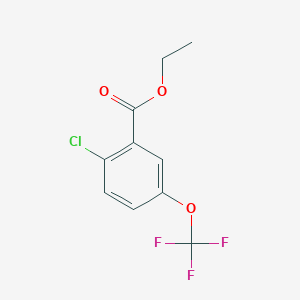
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)
